

The Structure-Activity Relationship of GPR35 Agonists: A Technical Guide

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Compound of Interest

Compound Name: GPR35 agonist 2

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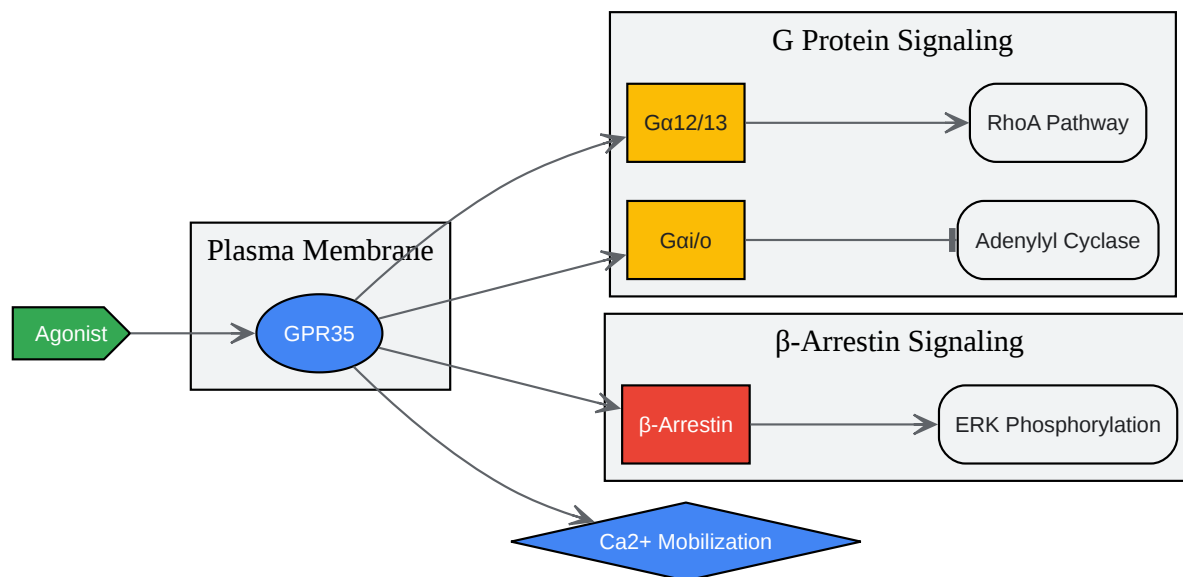
For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 35 (GPR35) is an orphan receptor that has garnered significant interest as a potential therapeutic target for a range of conditions, including inflammatory bowel disease, pain, and metabolic disorders.[1][2] The deorphanization of GPR35 and the subsequent identification of various agonist scaffolds have paved the way for extensive structure-activity relationship (SAR) studies. This guide provides an in-depth analysis of the SAR of GPR35 agonists, focusing on key chemical series, and details the experimental protocols used to characterize these compounds.

GPR35 Signaling Pathways

GPR35 activation initiates a cascade of intracellular signaling events primarily through two main pathways: G protein-dependent and β -arrestin-dependent pathways. Upon agonist binding, GPR35 couples to Gai/o and G α 12/13 proteins.[3] Gai/o activation typically leads to the inhibition of adenylyl cyclase, while G α 12/13 activation engages the RhoA pathway. Concurrently, agonist-bound GPR35 recruits β -arrestin, which not only mediates receptor desensitization and internalization but also acts as a scaffold for downstream signaling molecules, notably leading to the phosphorylation of extracellular signal-regulated kinase (ERK).[4][5] A significant consequence of GPR35 activation is the mobilization of intracellular calcium, a key second messenger in many cellular processes.[3]



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Figure 1: GPR35 Signaling Pathways.

Structure-Activity Relationship of GPR35 Agonists

The development of potent and selective GPR35 agonists has been a focus of medicinal chemistry efforts. Several chemical scaffolds have been explored, with the chromone-based and benzamide-based series being particularly prominent.

Chromone-Based GPR35 Agonists

The chromone scaffold has proven to be a fertile ground for the discovery of potent GPR35 agonists. SAR studies on 2H-chromen-2-one derivatives have revealed several key structural features that govern their activity.^[6] A notable finding is the enhanced potency observed with a 1H-tetrazol-5-yl substitution at the 3-position compared to a carboxylic acid group.^[6] Additionally, a hydroxyl group at the 7-position plays a crucial role in agonistic activity.^[6]

Compound	R1	R2	R3	R4	EC50 (nM) (DMR Assay)
1	H	H	COOH	H	>10000
2	H	OH	COOH	H	1260
3	Br	OH	COOH	H	310
4	Br	OH	1H-tetrazol-5-yl	H	15.8
50	Br	OH	1H-tetrazol-5-yl	NO2	5.8

Data summarized from Wei, L. et al. (2017).[6]

Further exploration of 8-amido-chromen-4-one-2-carboxylic acid derivatives has led to the identification of agonists with nanomolar potency at human GPR35.[7] These studies highlight the importance of the substitution pattern on the benzamido moiety for achieving high affinity.

Compound	R1	R2	R3	EC50 (nM) (β-arrestin Assay)
85	Br	4-methoxybenzami do	H	12.1
87	Br	2-methoxybenzami do	H	1100
90	Br	2-chloro-4-methoxybenzami do	H	11.1

Data summarized from Funke, M. et al. (2013).[7]

Benzamide-Based GPR35 Agonists

A series of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives have been synthesized and evaluated for their GPR35 agonistic activity.^[1] The synthesis involves a two-step approach, and the resulting compounds have been characterized using a dynamic mass redistribution (DMR) assay.^[1]

Compound	R	EC50 (nM) (DMR Assay)
42	H	256
53	4-CF3	31.6
56	3,4-di-F	20.0

Data summarized from Wei, L. et al. (2018).^[1]

Experimental Protocols

The characterization of GPR35 agonists relies on a suite of in vitro assays that probe different aspects of the receptor's signaling cascade.

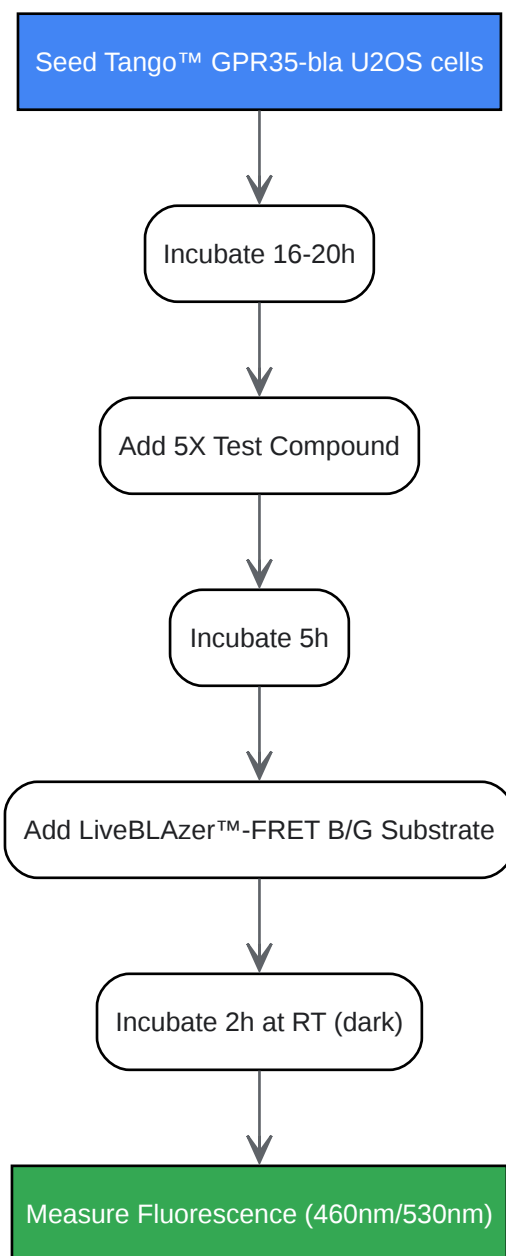
β-Arrestin Recruitment Assay (Tango™ GPCR Assay)

This assay measures the interaction of β-arrestin with the activated GPR35. The Tango™ assay technology utilizes a U2OS cell line stably expressing the human GPR35 receptor fused to a TEV protease site and a Gal4-VP16 transcription factor. The cells also express a β-arrestin/TEV protease fusion protein and a β-lactamase reporter gene under the control of a UAS response element.

Methodology:

- **Cell Culture:** Tango™ GPR35-bla U2OS cells are cultured in McCoy's 5A medium supplemented with 10% dialyzed FBS, 0.1 mM NEAA, 25 mM HEPES, 1 mM sodium pyruvate, 100 U/mL penicillin, 100 µg/mL streptomycin, 200 µg/mL Zeocin™, 50 µg/mL hygromycin, and 100 µg/mL G418.
- **Assay Procedure:**

- Cells are harvested and seeded into 384-well plates at a density of 10,000 cells/well in assay medium.
- The plates are incubated for 16-20 hours at 37°C in a 5% CO₂ incubator.
- A 5X stock of the test compound is prepared in assay medium with 0.5% DMSO.
- 8 µL of the 5X compound stock is added to the respective wells.
- The plate is incubated for 5 hours at 37°C in a 5% CO₂ incubator.
- LiveBLAzer™-FRET B/G Substrate is prepared and 8 µL is added to each well.
- The plate is incubated for 2 hours at room temperature in the dark.
- Fluorescence is read on a plate reader with excitation at 409 nm and emission at 460 nm (blue) and 530 nm (green). The ratio of blue to green fluorescence is calculated to determine β-arrestin recruitment.[8]



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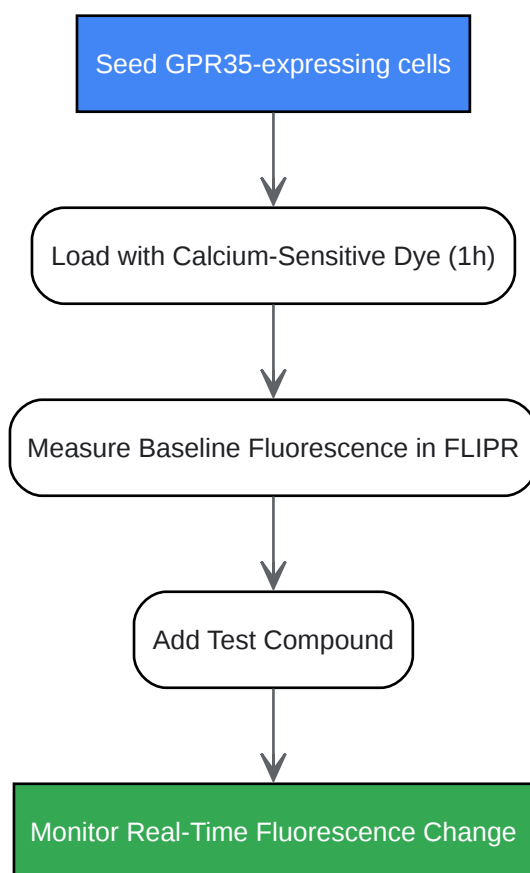
Figure 2: Tango™ β-Arrestin Assay Workflow.

Calcium Mobilization Assay (FLIPR Assay)

This assay measures changes in intracellular calcium concentration upon GPR35 activation. The assay typically employs a fluorescent calcium indicator, such as Fluo-4 AM, and is performed on a Fluorometric Imaging Plate Reader (FLIPR).

Methodology:

- Cell Culture: HEK293 or CHO cells stably expressing GPR35 are seeded into 96- or 384-well black-walled, clear-bottom plates and grown to confluence.
- Dye Loading: The growth medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to inhibit dye extrusion) for 1 hour at 37°C.^[9]
- Assay Procedure:
 - The plate is placed in the FLIPR instrument.
 - A baseline fluorescence reading is taken.
 - The test compound is added to the wells by the integrated pipettor.
 - Fluorescence is monitored in real-time to measure the change in intracellular calcium concentration.^{[10][11]}



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Figure 3: FLIPR Calcium Mobilization Assay Workflow.

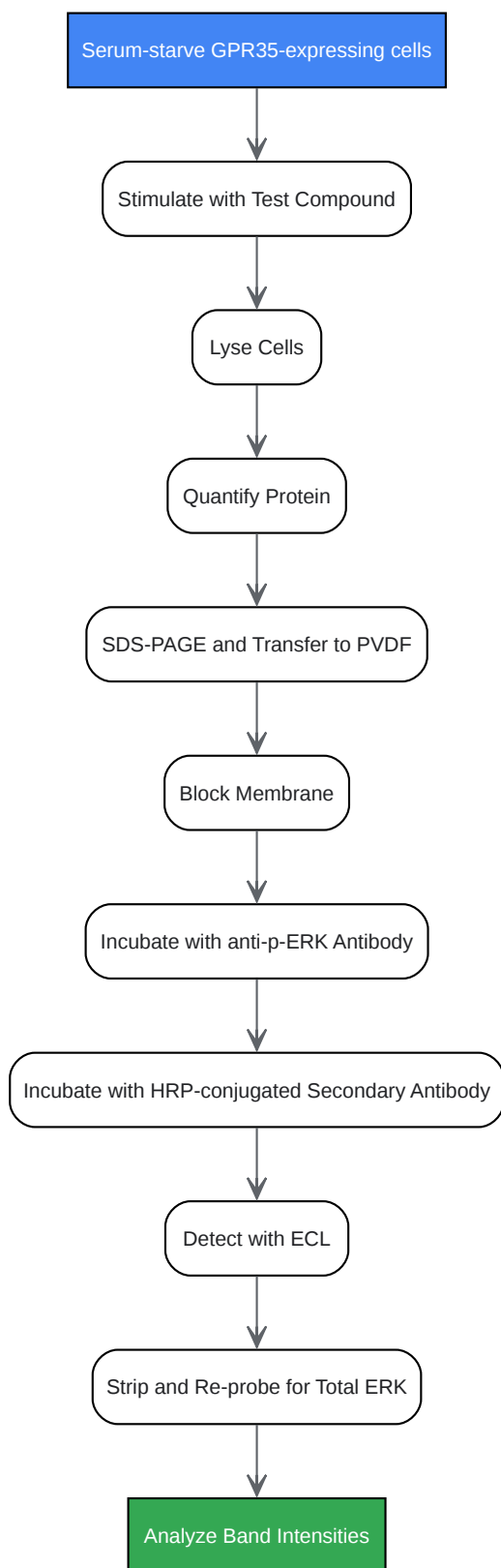
ERK Phosphorylation Assay (Western Blot)

This assay determines the level of ERK phosphorylation, a downstream event in the GPR35 signaling cascade.

Methodology:

- **Cell Culture and Stimulation:** GPR35-expressing cells are grown to near confluence and then serum-starved for 4-12 hours to reduce basal ERK phosphorylation.^[12] Cells are then stimulated with the test compound for a specified time (e.g., 5-30 minutes).^[4]
- **Cell Lysis:** The cells are washed with ice-cold PBS and lysed with a lysis buffer containing protease and phosphatase inhibitors.

- Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
- SDS-PAGE and Western Blotting:
 - Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.[\[13\]](#)
 - The membrane is blocked with 5% BSA or non-fat milk in TBST.
 - The membrane is incubated with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C.[\[12\]](#)
 - After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
 - The signal is detected using an enhanced chemiluminescence (ECL) substrate.[\[13\]](#)
 - The membrane is then stripped and re-probed with an antibody for total ERK to normalize for protein loading.[\[12\]](#)



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Figure 4: ERK Phosphorylation Western Blot Workflow.

Conclusion

The exploration of the structure-activity relationship of GPR35 agonists has led to the discovery of potent and selective compounds with diverse chemical scaffolds. The chromone and benzamide series represent two of the most promising classes of GPR35 agonists, with clear SAR trends guiding further optimization. The robust in vitro assays detailed in this guide are essential tools for the continued development of novel GPR35-targeting therapeutics. As our understanding of the (patho)physiological roles of GPR35 expands, these well-characterized agonists will be invaluable for elucidating the therapeutic potential of modulating this receptor.

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